

Navigating the Pharmacology and Toxicology of ML-290: A Tale of Two Molecules

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Compound of Interest		
Compound Name:	ML-290	
Cat. No.:	B15607984	Get Quote

The designation "ML-290" presents a critical ambiguity in scientific literature, referring to two distinct small molecules with vastly different pharmacological targets and therapeutic potentials. This technical guide provides an in-depth profile of both entities: ML290, a potent agonist of the relaxin family peptide receptor 1 (RXFP1), and ML297, a selective activator of G-protein-activated inwardly rectifying potassium (GIRK) channels. Understanding the unique pharmacology and toxicology of each is paramount for researchers in drug development.

Section 1: ML290 - A Novel RXFP1 Agonist with Anti-Fibrotic Potential

ML290 has emerged as a first-in-class, potent, and selective small-molecule agonist for the human relaxin family peptide receptor 1 (RXFP1).[1][2][3] Its activity at this receptor suggests therapeutic applications in conditions characterized by fibrosis, such as liver fibrosis and heart failure.[1][4][5]

Pharmacology

Mechanism of Action: ML290 functions as a biased allosteric agonist at the RXFP1 receptor.[4] [6] This means it does not directly compete with the natural ligand, relaxin, for the orthosteric binding site but rather binds to a different site on the receptor to modulate its activity.[4] This allosteric activation leads to a biased signaling response, preferentially activating certain downstream pathways over others. In human cardiac fibroblasts, ML290 has been shown to increase cyclic guanosine monophosphate (cGMP) accumulation and, with chronic



administration, activate matrix metalloproteinase-2 (MMP-2) expression while inhibiting TGF-β1-induced Smad2 and Smad3 phosphorylation, indicative of its anti-fibrotic properties.[4] In vascular cells, it demonstrates a preference for cGMP and p38 MAPK signaling over cAMP accumulation.[4]

In Vitro Activity: ML290 is a potent activator of human RXFP1, with a reported EC50 of 94 nM in a cAMP production assay.[1][2][3] It exhibits selectivity for RXFP1 over the related RXFP2 receptor, with an EC50 of 1.5 μ M for the latter.[1] In human hepatic stellate cells, a 5 μ M concentration of ML290 was shown to increase the expression of MMP1 and PPARGC1A while decreasing the expression of COL1A1, further supporting its anti-fibrotic effects.[1]

In Vivo Activity: In a mouse model of carbon tetrachloride-induced liver fibrosis, administration of ML290 at a dose of 37 mg/kg resulted in a reduction of liver fibrosis.[1]

Pharmacokinetics and ADME Profile

ML290 has been noted for its excellent in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile and favorable in vivo pharmacokinetic properties.[3]

Parameter	Value	Species	Reference
Aqueous Kinetic Solubility	0.9 μg/mL (2.2 μM) for hit 1	-	[7]
Liver Microsomal Stability (T1/2)	38 min	Mouse	[7]

Note: The provided ADME data for hit 1 is from the initial screening that led to the development of ML290. Specific quantitative ADME data for the final ML290 compound is not fully detailed in the provided results.

Toxicology

The provided search results do not contain specific toxicology data for ML290, such as LD50 values or detailed safety profiles from preclinical studies. Further investigation into dedicated toxicology studies would be required for a comprehensive assessment.

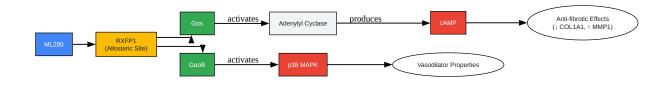


Experimental Protocols

cAMP Production Assay: To determine the potency of ML290 on RXFP1, HEK293 cells stably expressing the human RXFP1 receptor are utilized. The cells are typically incubated with varying concentrations of ML290. Following incubation, intracellular cAMP levels are measured using a commercially available assay kit, such as those based on competitive binding or fluorescence resonance energy transfer (FRET). The resulting data is then plotted to determine the EC50 value.[1]

Liver Fibrosis Mouse Model: Transgenic mice expressing human RXFP1 are treated with carbon tetrachloride (CCl4) to induce liver fibrosis. ML290 is then administered to these mice, typically via intraperitoneal injection, at a specified dose (e.g., 37 mg/kg).[1] The extent of liver fibrosis is assessed through histological analysis of liver tissue (e.g., Sirius Red staining for collagen) and by measuring biochemical markers of liver damage and fibrosis.

Signaling Pathway



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Caption: Biased allosteric agonism of ML290 at the RXFP1 receptor.

Section 2: ML297 - A Selective GIRK Channel Activator for Neurological Applications

ML297 (also known as VU0456810) is the first potent, effective, and selective small-molecule activator of G-protein-activated inwardly rectifying potassium (GIRK) channels.[8][9][10] GIRK channels play a crucial role in regulating neuronal excitability, and their modulation presents a therapeutic target for neurological disorders such as epilepsy and anxiety.[8][11]



Pharmacology

Mechanism of Action: ML297 directly activates GIRK channels, with a preference for heterotetramers containing the GIRK1 subunit (e.g., GIRK1/2).[8][11] This activation is independent of G-protein-coupled receptor (GPCR) stimulation. By opening these potassium channels, ML297 causes an efflux of potassium ions from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thereby reducing neuronal excitability.

In Vitro Activity: ML297 is a potent activator of GIRK1-containing channels, with reported IC50 values of 160 nM for GIRK1/2, 887 nM for GIRK1/4, and 914 nM for GIRK1/3.[11] It has been shown to be inactive on GIRK2, GIRK2/3, Kir2.1, and Kv7.4 channels, demonstrating its selectivity.[11]

In Vivo Activity: ML297 has demonstrated efficacy in animal models of epilepsy. In both pentylenetetrazole (PTZ)-induced and electroshock-induced seizure models in mice, ML297 showed equal or greater efficacy compared to the clinically used anti-seizure medication, sodium valproate.[8][10] It has also been shown to decrease anxiety-related behavior in animal models without causing sedative or addictive effects.[11]

Pharmacokinetics and ADME Profile

ML297 possesses favorable physicochemical and DMPK (Drug Metabolism and Pharmacokinetics) properties, including central nervous system (CNS) penetration.[8]



Parameter	Value	Species	Reference
Solubility (DMSO)	Up to 45 mg/ml	-	[11]
Solubility (Ethanol)	Up to 20 mg/ml	-	[11]
Brain Penetrant	Yes	Rat	[8][11]
Plasma Tmax	-	-	-
Brain Tmax	30 min (at 60 mg/kg i.p.)	Mouse	
Plasma Cmax	-	-	-
Brain Cmax	130 nM (at 60 mg/kg i.p.)	Mouse	

Toxicology

ML297 is described as a non-toxic compound. However, detailed toxicological studies, including LD50 values and long-term safety data, are not extensively covered in the provided search results.

Experimental Protocols

Thallium Flux Assay: This high-throughput screening assay is used to measure the activity of potassium channels. Cells (e.g., HEK293) expressing the GIRK channel subunits of interest are loaded with a thallium-sensitive fluorescent dye. The addition of a thallium-containing buffer triggers an influx of thallium through open potassium channels, leading to an increase in fluorescence. The potency of ML297 is determined by measuring the fluorescence increase at various concentrations of the compound.[8]

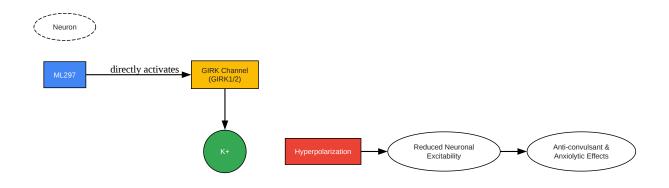
In Vivo Epilepsy Models:

Pentylenetetrazole (PTZ) Model: Mice are administered a sub-convulsive dose of PTZ, a
GABA-A receptor antagonist that induces seizures. ML297 is administered prior to the PTZ
injection, and its ability to prevent or delay the onset of seizures is measured.[9]



Maximal Electroshock (MES) Model: A brief electrical stimulus is delivered to the corneas of
mice to induce a tonic-clonic seizure. ML297 is administered before the electroshock, and its
efficacy is determined by its ability to prevent the tonic hindlimb extension phase of the
seizure.[9]

Signaling Pathway



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Caption: Direct activation of GIRK channels by ML297 leading to neuronal hyperpolarization.

In conclusion, while sharing a similar nomenclature root, ML290 and ML297 are fundamentally different compounds with distinct pharmacological profiles. ML290 holds promise as an antifibrotic agent through its action on the RXFP1 receptor, while ML297 presents a novel approach to treating neurological disorders by selectively activating GIRK channels. Clear and precise identification of the specific molecule is essential for any research or drug development endeavor.

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